ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Description
Ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a useful research compound. Its molecular formula is C11H14N4O5S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.06849073 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiadiazine ring and subsequent modifications to introduce the oxadiazole moiety. The chemical structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Key Chemical Properties:
- Molecular Formula: C₁₁H₁₄N₄O₄S
- Molecular Weight: 298.32 g/mol
- CAS Number: 40019-21-4
Antimicrobial Activity
Research indicates that derivatives of thiadiazine and oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo have shown activity against various Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 16–31.25 | Antibacterial |
Compound B | 31.25–62.5 | Antifungal |
Anticancer Activity
Studies have highlighted the antiproliferative effects of related compounds on cancer cell lines. For example, certain thiadiazine derivatives have demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics.
These results suggest that the incorporation of specific functional groups can enhance the cytotoxicity of these compounds.
Anti-inflammatory Activity
Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. The presence of methyl groups in the structure appears to influence their efficacy in reducing inflammation markers in vitro.
The biological activity of ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many thiadiazine derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest: Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Pathways: These compounds may inhibit pro-inflammatory cytokines and pathways, reducing inflammation.
Case Studies
Recent studies have focused on the therapeutic potential of these compounds in various disease models:
- Alzheimer's Disease: A study investigated the effects of related oxadiazole compounds on tau-mediated neurodegeneration, showing promise in alleviating symptoms associated with tauopathies .
- Diabetes Management: Some derivatives have shown potential in lowering blood glucose levels in diabetic models through modulation of insulin signaling pathways .
Properties
IUPAC Name |
ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-4-19-11(16)9-5-15(21(17,18)14-7(9)2)6-10-12-8(3)13-20-10/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZKKQFDYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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